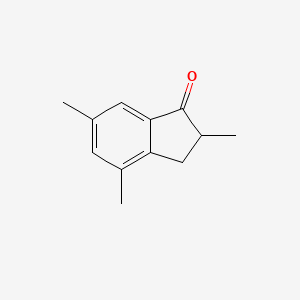

2,4,6-Trimethylindanone

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H14O |

|---|---|

Peso molecular |

174.24 g/mol |

Nombre IUPAC |

2,4,6-trimethyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C12H14O/c1-7-4-8(2)10-6-9(3)12(13)11(10)5-7/h4-5,9H,6H2,1-3H3 |

Clave InChI |

WSZBTNOPLNPPTB-UHFFFAOYSA-N |

SMILES canónico |

CC1CC2=C(C=C(C=C2C1=O)C)C |

Origen del producto |

United States |

Synthetic Methodologies for 2,4,6 Trimethylindanone and Substituted Indanones

Classical Approaches to Indanone Scaffold Construction

Traditional methods for synthesizing the indanone core have been fundamental in organic chemistry. These approaches often involve cyclization reactions that form the five-membered ring fused to a benzene (B151609) ring.

One of the most common and enduring methods for the preparation of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govacs.org This reaction involves the cyclization of an acyl group onto an aromatic ring in the presence of a catalyst. The direct dehydrative cyclization of 3-arylpropionic acids is often preferred from a green chemistry perspective as it produces water as the only byproduct. nih.gov

For the synthesis of 2,4,6-trimethylindanone, the logical precursor would be 3-(2,4,6-trimethylphenyl)propionic acid. The presence of the three methyl groups on the benzene ring influences the reactivity and regioselectivity of the cyclization.

A variety of acidic catalysts are employed to facilitate the intramolecular Friedel-Crafts acylation. These can be broadly categorized as Brønsted acids and Lewis acids. orgsyn.org Historically, strong protic acids like polyphosphoric acid (PPA) and sulfuric acid have been widely used. nih.govmdpi.com Lewis acids such as aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄) are also effective, particularly when starting from the acyl chloride derivative. mdpi.com

Modern advancements have introduced more efficient and reusable catalysts. Metal triflates, such as terbium triflate (Tb(OTf)₃), have been shown to catalyze the dehydrative cyclization of 3-arylpropionic acids at high temperatures. nih.govmdpi.com The use of superacids like triflic acid (TfOH) can significantly improve reaction rates and yields, even at room temperature, although often requiring stoichiometric amounts. nih.gov

Optimization of reaction conditions is crucial for achieving high yields and minimizing side products. Factors such as reaction temperature, solvent, and catalyst loading are carefully controlled. For instance, some reactions that are sluggish at room temperature can be driven to completion with thermal heating. nih.gov

Table 1: Comparison of Catalytic Systems for Intramolecular Friedel-Crafts Acylation of Substituted Arylpropionic Acids

| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Polyphosphoric Acid (PPA) | 3-Arylpropionic Acids | - | High | Long | Variable | nih.gov |

| Triflic Acid (TfOH) | 3-(4-methoxyphenyl)propionic acid | CH₂Cl₂ | Room Temp. | Long | 61 | nih.gov |

| Terbium Triflate (Tb(OTf)₃) | 3-Arylpropionic Acids | o-chlorobenzene | 250 | - | Good | mdpi.comresearchgate.net |

| Aluminum Chloride (AlCl₃) | Substituted Benzoyl Chloride & Ethylene | - | - | - | Good | researchgate.net |

The regioselectivity of the intramolecular Friedel-Crafts acylation is dictated by the directing effects of the substituents on the aromatic ring. In the case of synthesizing a specific isomer like 2,4,6-trimethylindanone, the starting material, 3-(2,4,6-trimethylphenyl)propionic acid, is designed to yield a single product upon cyclization. The acyl group will attack the unsubstituted position ortho to the propionic acid side chain.

However, in cases where multiple cyclization positions are available, the regioselectivity can be influenced by the reaction conditions. For example, the degree of hydrolysis of polyphosphoric acid (PPA) has been shown to have a crucial effect on the regioselectivity of the PPA-mediated synthesis of some indanones. d-nb.info By adjusting the P₂O₅ content in PPA, the reaction can be directed to favor one regioisomer over another. d-nb.info

For the synthesis of polysubstituted 1-indanones, the use of Meldrum's acid derivatives as acylating agents provides an alternative that can offer good regioselectivity under mild conditions with a variety of catalysts. orgsyn.orgnih.govuwaterloo.ca

While Friedel-Crafts acylation is a dominant method, other cyclization strategies are also employed for the synthesis of indanones. The Nazarov cyclization, an electrocyclic reaction of divinyl ketones, is a powerful method for constructing the five-membered ring of the indanone system. beilstein-journals.orgpreprints.org This reaction can be promoted by various acids. preprints.org For instance, chalcones can undergo Nazarov cyclization in the presence of trifluoroacetic acid (TFA) to yield indanones. beilstein-journals.orgpreprints.org

Another approach involves a tandem Friedel-Crafts acylation and Nazarov cyclization of arenes with α,β-unsaturated acyl chlorides in the presence of aluminum chloride. acs.orgacs.org This one-pot synthesis provides a convenient route to 1-indanone (B140024) derivatives from simple starting materials. acs.org

Intramolecular Friedel-Crafts Acylation of Arylpropionic Acids

Modern and Green Chemistry Principles in Indanone Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of non-conventional reaction conditions and energy sources for the synthesis of indanones. nih.gov

To align with the principles of green chemistry, researchers have investigated alternative energy sources to traditional heating. Microwave irradiation and high-intensity ultrasound have emerged as effective techniques for promoting the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.govmdpi.com

Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in many cases. acs.orgbeilstein-journals.org For example, a microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflates in triflate-anion-containing ionic liquids has been reported as an environmentally benign method for synthesizing 1-indanones. beilstein-journals.org This method allows for the recovery and reuse of the catalyst. beilstein-journals.org

Ultrasound-assisted synthesis is another non-conventional method that has been successfully applied to the preparation of indanone derivatives. nih.govacs.orgnih.gov The use of high-intensity ultrasound can enhance reaction rates and efficiency. nih.gov A comparison of microwave, ultrasound, and a high-pressure Q-tube™ reactor for the synthesis of 1-indanones showed that all three non-conventional techniques can be effectively employed. nih.gov

Table 2: Comparison of Non-Conventional Methods for the Synthesis of 5-methoxy-1-indanone

| Method | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Microwave (MW) | Triflic Acid (3 eq.) | CH₂Cl₂ | 80 | 60 | Complete Conversion | nih.gov |

| Ultrasound (US) | Triflic Acid (excess) | CH₂Cl₂ | 40 | - | Complete Conversion | mdpi.com |

| Q-tube™ | - | - | - | - | - | nih.gov |

These modern approaches not only often lead to improved reaction efficiency but also contribute to the development of more sustainable chemical processes by reducing energy consumption and waste generation. nih.gov

Strategies for Introducing Methyl Substituents in Indanone Synthesis

The synthesis of 2,4,6-trimethylindanone requires the strategic placement of three methyl groups on the indanone core. This can be achieved through two primary approaches: starting with an already methylated aromatic precursor or by introducing the methyl groups at a later stage of the synthesis.

Directed aromatic substitution strategies are powerful tools for controlling the regioselectivity of electrophilic aromatic substitution reactions. In the context of indanone synthesis, a pre-existing functional group on the aromatic ring can direct incoming electrophiles to specific positions. While direct methylation of an existing indanone can be challenging due to the directing effects of the carbonyl group and the existing alkyl substituents, the principles of directed ortho metalation (DoM) offer a potential route for regioselective functionalization. wikipedia.orgorganic-chemistry.org In DoM, a directing metalation group (DMG), such as an amide or a methoxy (B1213986) group, complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile, such as methyl iodide, to introduce a methyl group at the desired position. harvard.edu This method, however, is more applicable to the synthesis of highly substituted precursors rather than the direct methylation of the final indanone product.

A more practical approach for synthesizing 2,4,6-trimethylindanone would involve starting with a precursor that already contains the desired methylation pattern on the aromatic ring. For instance, using 1,3,5-trimethylbenzene (mesitylene) as the starting material in a Friedel-Crafts acylation reaction would directly lead to the desired 4,6-dimethyl substitution pattern on the aromatic part of the indanone. The third methyl group, at the 2-position, would typically be introduced via the choice of the acylating agent or through subsequent functionalization of the indanone core.

A common and effective strategy for synthesizing polysubstituted indanones is to begin with a precursor molecule that is already appropriately functionalized. For the synthesis of 2,4,6-trimethylindanone, a logical precursor would be a substituted 3-phenylpropionic acid, specifically 3-(2,4,6-trimethylphenyl)propionic acid. This precursor can then undergo an intramolecular Friedel-Crafts acylation to form the indanone ring.

The synthesis of such a precursor can be envisioned through several routes. One possibility is the reaction of mesitylene (B46885) with an appropriate three-carbon building block under Friedel-Crafts conditions. Alternatively, a multi-step synthesis starting from a simpler methylated benzene derivative could be employed to build the propionic acid side chain. For example, a substituted benzaldehyde (B42025) could undergo a Knoevenagel condensation with malonic acid, followed by reduction of the resulting cinnamic acid derivative to afford the desired phenylpropionic acid. google.com

A plausible synthetic route to 2,4,6-trimethylindanone is outlined below:

Friedel-Crafts Acylation: Reaction of 1,3,5-trimethylbenzene (mesitylene) with crotonyl chloride in the presence of a Lewis acid catalyst like AlCl₃. This would introduce the aceto group and the basis for the five-membered ring.

Intramolecular Cyclization: The resulting intermediate would then undergo an intramolecular Friedel-Crafts alkylation to form the indanone ring, yielding 2,4,6-trimethyl-1-indanone. A similar two-step process is described in a patent for the synthesis of 2,6-dimethyl-1-indanone from m-xylene (B151644) and propylene. google.com

The table below outlines a conceptual synthetic approach for 2,4,6-trimethylindanone based on the functionalization of precursor molecules.

| Step | Reaction Type | Starting Materials | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | 1,3,5-Trimethylbenzene (Mesitylene) | Crotonyl chloride, AlCl₃ | 3-(2,4,6-trimethylphenyl)but-2-enoyl chloride |

| 2 | Intramolecular Friedel-Crafts Alkylation | 3-(2,4,6-trimethylphenyl)but-2-enoyl chloride | AlCl₃ | 2,4,6-Trimethyl-1-indanone |

Advanced Synthetic Transformations Leading to Indanone Analogues

Once the 2,4,6-trimethylindanone core is synthesized, it can serve as a versatile scaffold for the creation of a wide range of analogues through various advanced synthetic transformations.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. wikipedia.org The carbonyl group of 2,4,6-trimethylindanone is susceptible to this reaction, allowing for the introduction of an exocyclic double bond at the 2-position. This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

The reaction of 2,4,6-trimethylindanone with an active methylene (B1212753) compound, such as malononitrile (B47326) or diethyl malonate, in the presence of a catalyst like piperidine (B6355638) or an ammonium (B1175870) salt, would yield a 2-(dicyanomethylene)-2,4,6-trimethyl-1-indanone or a similar derivative. rsc.orgnih.gov These resulting compounds, with their extended conjugation, are of interest in materials science and medicinal chemistry. Greener protocols for the Knoevenagel condensation have been developed, utilizing benign amines or ammonium salts as catalysts and, in some cases, proceeding under solvent-free conditions. tue.nl

The following table provides representative examples of Knoevenagel condensation reactions on a generic indanone scaffold, which would be applicable to 2,4,6-trimethylindanone.

| Indanone Substrate | Active Methylene Compound | Catalyst | Product |

| 2,4,6-Trimethylindanone | Malononitrile | Piperidine/Acetic Acid | 2-(dicyanomethylene)-4,6-dimethyl-1H-inden-1-one |

| 2,4,6-Trimethylindanone | Diethyl malonate | Ammonium bicarbonate | Diethyl 2-(2,4,6-trimethyl-1-oxoindan-2-ylidene)malonate |

| 2,4,6-Trimethylindanone | Meldrum's acid | 4,4'-trimethylenedipiperidine | 5-(2,4,6-trimethyl-1-oxoindan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov To apply these reactions to the 2,4,6-trimethylindanone scaffold, a handle for cross-coupling, such as a halogen or a triflate group, would need to be present on the aromatic ring. For instance, if the synthesis started with a brominated version of mesitylene, the resulting bromo-2,4,6-trimethylindanone could be used in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. youtube.com This would allow for the introduction of a wide variety of aryl or alkyl substituents onto the aromatic ring of the indanone. For example, coupling of a bromo-trimethylindanone with methylboronic acid would introduce an additional methyl group. researchgate.net Modern advancements in this area have led to the development of highly efficient palladium catalysts that can achieve these transformations under mild conditions with low catalyst loadings and a broad functional group tolerance. escholarship.org

The table below illustrates potential Suzuki-Miyaura cross-coupling reactions on a hypothetical bromo-substituted trimethylindanone.

| Substrate | Coupling Partner | Catalyst System | Product |

| 5-Bromo-2,4,6-trimethylindanone | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-2,4,6-trimethylindanone |

| 5-Bromo-2,4,6-trimethylindanone | Methylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2,4,5,6-Tetramethylindanone |

| 7-Bromo-2,4,6-trimethylindanone | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂, SPhos, K₃PO₄ | 7-Vinyl-2,4,6-trimethylindanone |

Enantioselective Synthesis of Chiral Indanone Frameworks

The construction of chiral indanone scaffolds with high enantiopurity can be achieved through several strategic approaches, including transition-metal catalysis, organocatalysis, and the use of chiral auxiliaries. These methods offer distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Transition-Metal Catalyzed Enantioselective Cyclizations

Transition-metal catalysis provides a powerful toolkit for the asymmetric synthesis of indanones. Rhodium and palladium complexes, in particular, have been extensively utilized in enantioselective cyclization reactions.

Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition: A notable method for the synthesis of chiral 3-aryl-1-indanones involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition of boronic acid derivatives. This approach utilizes chiral ligands, such as MonoPhos, to induce high levels of enantioselectivity. The reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope, tolerating various functional groups on the aromatic rings.

Palladium-Catalyzed Asymmetric Reductive-Heck Reaction: The intramolecular palladium-catalyzed asymmetric reductive-Heck reaction is another efficient strategy for accessing enantiomerically enriched 3-substituted indanones. This method can be tuned to produce either 3-substituted indanones or α-exo-methylene indanones by selecting the appropriate base. The choice of a suitable chiral ligand is critical for achieving high enantioselectivity in this transformation.

Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a valuable alternative to metal-catalyzed reactions, offering mild reaction conditions and avoiding the use of toxic and expensive heavy metals. Chiral phosphoric acids and N-heterocyclic carbenes (NHCs) are prominent examples of organocatalysts employed in the asymmetric synthesis of indanones.

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have been successfully applied in the enantioselective synthesis of fused indanones through the desymmetrization of prochiral triketones. The catalyst interacts with the substrate via hydrogen bonding, directing the cyclization to proceed with high enantiocontrol.

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs can catalyze the intramolecular Michael addition of enolates to α,β-unsaturated systems, leading to the formation of chiral indanones. This strategy often exhibits excellent diastereoselectivity and enantioselectivity.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. While no specific examples for the synthesis of 2,4,6-trimethylindanone using this method were found in the reviewed literature, the general principles are applicable. For instance, a chiral auxiliary can be attached to a precursor molecule, followed by a diastereoselective cyclization to form the indanone ring. Subsequent removal of the auxiliary would yield the enantiomerically enriched indanone.

Enantioselective Nazarov Cyclization

The Nazarov cyclization, a 4π-electrocyclization of divinyl ketones, can be rendered enantioselective through the use of chiral Lewis acids or Brønsted acids. This method provides access to chiral indanones with substituents at various positions. While the reviewed literature did not provide specific examples for 2,4,6-trimethylindanone, the reaction is a powerful tool for the synthesis of substituted indanones. The enantioselectivity of the reaction is highly dependent on the catalyst and the substitution pattern of the divinyl ketone precursor.

Chemical Reactivity and Transformational Pathways of 2,4,6 Trimethylindanone Analogues

Reactions at the Carbonyl Functionality

The carbonyl group in 2,4,6-trimethylindanone is a primary site for chemical transformations, readily undergoing nucleophilic addition, reduction, and oxidation reactions.

The electrophilic carbon of the carbonyl group in 2,4,6-trimethylindanone is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to add to the carbonyl group to form tertiary alcohols. msu.edusaskoer.ca The reaction proceeds via a 1,2-addition mechanism, where the nucleophilic alkyl or aryl group attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond. libretexts.orglibretexts.org Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding alcohol. The steric hindrance posed by the ortho-methyl group (at position 6) on the aromatic ring might influence the approach of bulky nucleophiles.

Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are effective in reducing 2,4,6-trimethylindanone to the corresponding secondary alcohol, 2,4,6-trimethyl-1-indanol. libretexts.orglibretexts.orgyoutube.comkhanacademy.org These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the intermediate alkoxide. libretexts.orglibretexts.org LiAlH₄ is a more potent reducing agent than NaBH₄ and reacts violently with protic solvents, necessitating an anhydrous environment and a subsequent aqueous workup. youtube.comkhanacademy.org

Beyond hydride addition, the carbonyl group of 2,4,6-trimethylindanone can be reduced to a methylene (B1212753) group (CH₂) via methods like the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. These reactions would yield 2,4,6-trimethylindan.

Catalytic hydrogenation represents another method for the reduction of the carbonyl group. researchgate.net Depending on the catalyst and reaction conditions, this method can selectively reduce the carbonyl group or also lead to the hydrogenation of the aromatic ring. researchgate.nettamu.edu

The oxidation of 2,4,6-trimethylindanone can be achieved using peroxy acids in a Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.orgnih.govchem-station.comsigmaaldrich.com This reaction converts the cyclic ketone into a lactone by inserting an oxygen atom between the carbonyl carbon and the adjacent quaternary carbon. wikipedia.orgorganic-chemistry.org The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the oxidation. organic-chemistry.org In the case of 2,4,6-trimethylindanone, the benzylic carbon with its attached aromatic ring is expected to migrate preferentially over the methylene group, yielding the corresponding dihydrocoumarin (B191007) derivative.

Reactivity of the α-Methylene Group

The methylene group adjacent to the carbonyl (the α-position) in 2,4,6-trimethylindanone possesses enhanced acidity due to the electron-withdrawing effect of the carbonyl group. This allows for the formation of an enolate, which can act as a nucleophile in various reactions.

Under basic or acidic conditions, 2,4,6-trimethylindanone can undergo a self-condensation reaction, a type of aldol (B89426) condensation, where the enolate of one molecule attacks the carbonyl group of another. wikipedia.orgsemanticscholar.org Subsequent dehydration of the aldol addition product would lead to the formation of an α,β-unsaturated ketone.

Crossed aldol condensations, involving the reaction of the enolate of 2,4,6-trimethylindanone with a different aldehyde or ketone, are also feasible. iitk.ac.inlibretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com To favor the desired cross-product and minimize self-condensation, a non-enolizable aldehyde like benzaldehyde (B42025) is often used as the electrophilic partner. libretexts.orgmasterorganicchemistry.com

The enolate of 2,4,6-trimethylindanone can also participate in Michael additions as a Michael donor. libretexts.orglibretexts.org This involves the 1,4-conjugate addition of the enolate to an α,β-unsaturated carbonyl compound (a Michael acceptor). libretexts.orglibretexts.org

The α-methylene group of 2,4,6-trimethylindanone can be halogenated with reagents like bromine (Br₂) or chlorine (Cl₂) under acidic or basic conditions. wikipedia.orgmdpi.com The reaction proceeds through an enol or enolate intermediate. masterorganicchemistry.comyoutube.comlibretexts.org Under acidic conditions, monohalogenation is typically favored, as the introduced halogen atom deactivates the enol towards further electrophilic attack. wikipedia.org In contrast, under basic conditions, polyhalogenation can occur because the electron-withdrawing halogen increases the acidity of the remaining α-protons. wikipedia.org The resulting α-haloketones are versatile synthetic intermediates. nih.gov For instance, they can undergo dehydrohalogenation upon treatment with a base to yield α,β-unsaturated indanones. libretexts.org

Electrophilic Aromatic Substitution on the Trimethyl-Substituted Benzene (B151609) Ring

The benzene ring of 2,4,6-trimethylindanone is activated towards electrophilic aromatic substitution due to the presence of three electron-donating methyl groups. The directing effects of the substituents on the ring will determine the position of substitution. The three methyl groups at positions 2, 4, and 6, along with the alkyl portion of the five-membered ring, are all ortho, para-directing. The carbonyl group is a deactivating group and a meta-director. The combined effect of these groups will influence the regioselectivity of electrophilic substitution reactions.

Common electrophilic aromatic substitution reactions include Friedel-Crafts alkylation and acylation, nitration, and sulfonation. wikipedia.orgijpcbs.comnih.gov

Friedel-Crafts Reactions: In a Friedel-Crafts alkylation or acylation, an electrophile (an alkyl or acyl cation) is generated, which then attacks the aromatic ring. wikipedia.orgijpcbs.comnih.govorganic-chemistry.orgorgsyn.org The positions most susceptible to attack would be those most activated by the methyl groups and not significantly hindered.

Nitration: Nitration involves the reaction with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring. nih.govgoogle.comnih.govgoogle.com The directing effects of the methyl groups would favor substitution at the available ortho and para positions.

Sulfonation: Sulfonation with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the ring. This reaction is generally reversible.

The table below summarizes the expected products for various reactions of 2,4,6-trimethylindanone.

| Reaction Type | Reagents | Expected Product(s) |

| Nucleophilic Addition | ||

| Grignard Reaction | 1. RMgX, 2. H₃O⁺ | 1-Alkyl/Aryl-2,4,6-trimethyl-1-indanol |

| Hydride Reduction | NaBH₄ or LiAlH₄, then H₃O⁺ | 2,4,6-trimethyl-1-indanol |

| Oxidation | ||

| Baeyer-Villiger | Peroxy acid (e.g., m-CPBA) | 7,9-Dimethyl-3,4-dihydro-1H-benzo[c]pyran-5(6H)-one |

| α-Methylene Reactivity | ||

| Aldol Self-Condensation | Base or Acid, Heat | α,β-Unsaturated dimer |

| Crossed Aldol Condensation | Benzaldehyde, Base/Acid | 2-(Benzylidene)-2,4,6-trimethylindanone |

| α-Halogenation | Br₂ or Cl₂, Acid | 2-Bromo/Chloro-2,4,6-trimethylindanone |

| Electrophilic Aromatic Substitution | ||

| Nitration | HNO₃, H₂SO₄ | Nitrated 2,4,6-trimethylindanone derivative |

Ring Expansion and Contraction Reactions of the Indanone Core

The five-membered ring of the indanone system is amenable to both ring expansion, leading to six-membered heterocyclic systems, and ring contraction, yielding cyclobutane (B1203170) derivatives. These transformations are typically achieved through classical name reactions, with the substitution pattern on the indanone core playing a crucial role in directing the reaction's outcome.

One of the most studied ring expansion reactions for cyclic ketones is the Schmidt reaction , which involves treatment of the ketone with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.org This reaction can lead to the formation of two isomeric lactams (nitrogen-containing cyclic amides) through the insertion of a nitrogen atom between the carbonyl carbon and an adjacent carbon atom. In the case of substituted 1-indanones, the regioselectivity of this rearrangement is influenced by the electronic nature of the substituents on the aromatic ring. A study by Tomita, Minami, and Uyeo on various benzocycloalkenones, including substituted 1-indanones, demonstrated that the direction of the rearrangement is strongly affected by substituents in the positions para or ortho to the carbonyl group. masterorganicchemistry.com For 2,4,6-trimethylindanone, the methyl groups at the 4- and 6-positions are ortho and para, respectively, to the benzylic carbon-carbonyl bond. The electron-donating nature of these methyl groups would be expected to influence the migratory aptitude of the adjacent benzylic carbon versus the methylene carbon.

Another significant ring expansion method is the Beckmann rearrangement of the corresponding oxime. wikipedia.org The oxime of 2,4,6-trimethylindanone can be prepared by reacting the ketone with hydroxylamine. Subsequent treatment with an acid catalyst, such as polyphosphoric acid or sulfuric acid, can induce a rearrangement to form a lactam. wikipedia.orgorganic-chemistry.org The stereochemistry of the oxime (E or Z isomer) dictates which group migrates, and thus the structure of the resulting lactam. Research on substituted indanone oximes, such as 6-methoxyindanone oximes, has shown that the Beckmann rearrangement can sometimes lead to unexpected products, highlighting the complexity of these reactions with substituted systems. nih.gov

Conversely, the Favorskii rearrangement provides a pathway for the ring contraction of cyclic α-halo ketones. nrochemistry.comwikipedia.org This reaction typically involves the treatment of an α-halogenated ketone with a base, such as a hydroxide (B78521) or alkoxide. nrochemistry.com For 2,4,6-trimethylindanone, halogenation at the C2 position would be the first step. Subsequent treatment with a base would be expected to form a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack and ring opening to yield a substituted cyclobutanecarboxylic acid derivative. The regioselectivity of the ring opening of the cyclopropanone intermediate is a key factor in determining the final product structure.

The following table summarizes the expected products from these key ring expansion and contraction reactions when applied to 2,4,6-trimethylindanone analogues.

| Reaction | Reactant | Reagents | Expected Major Product(s) |

| Schmidt Reaction | 2,4,6-Trimethylindanone | HN₃, H₂SO₄ | 3,5,7-Trimethyl-3,4-dihydro-1H-benzo[b]azepin-2(5H)-one and/or 4,6,8-Trimethyl-3,4-dihydro-1H-benzo[b]azepin-2(5H)-one |

| Beckmann Rearrangement | 2,4,6-Trimethylindanone Oxime | H₂SO₄ or PPA | 3,5,7-Trimethyl-3,4-dihydro-1H-benzo[b]azepin-2(5H)-one or 4,6,8-Trimethyl-3,4-dihydro-1H-benzo[b]azepin-2(5H)-one |

| Favorskii Rearrangement | 2-Halo-2,4,6-trimethylindanone | Base (e.g., NaOR) | Ester of 1,3,5-Trimethylbicyclo[3.1.0]hexane-6-carboxylic acid derivative |

Exploration of Novel Mechanistic Pathways in Indanone Chemistry

The study of reaction mechanisms in indanone chemistry is crucial for understanding and predicting the outcomes of chemical transformations. The substitution pattern of 2,4,6-trimethylindanone provides a unique platform to investigate subtle mechanistic details that might not be apparent in unsubstituted or less substituted analogues.

In the context of the Schmidt reaction , the mechanism involves the protonation of the carbonyl group, followed by the addition of hydrazoic acid to form an azidohydrin intermediate. wikipedia.org This intermediate then dehydrates and rearranges with the loss of dinitrogen gas. The regioselectivity is determined by which of the two α-carbons migrates to the nitrogen atom. For 2,4,6-trimethylindanone, the electronic effects of the three methyl groups on the aromatic ring will influence the stability of the transition states for the migration of the benzylic versus the methylene carbon, thereby controlling the product ratio of the resulting lactams.

The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). wikipedia.org This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. This intermediate is then captured by water to yield the lactam after tautomerization. masterorganicchemistry.com The stereoselectivity of the initial oximation of 2,4,6-trimethylindanone and the potential for isomerization of the resulting oxime under the acidic reaction conditions are critical factors that would be explored to understand the product distribution.

For the Favorskii rearrangement , the generally accepted mechanism for enolizable α-halo ketones involves the formation of a cyclopropanone intermediate through an intramolecular SN2 reaction of the enolate. wikipedia.org The subsequent cleavage of the cyclopropanone ring by a nucleophile is regioselective, typically occurring to form the more stable carbanion. In the case of a 2-halo-2,4,6-trimethylindanone, the presence of the methyl group at C2 would influence the stability of the potential carbanionic intermediates, thus directing the regiochemical outcome of the ring opening.

Recent research in the broader field of indanone chemistry has also focused on transition-metal-catalyzed annulations and other novel transformations that could lead to new mechanistic pathways. nih.gov While not yet specifically reported for 2,4,6-trimethylindanone, these advanced methodologies offer exciting avenues for future exploration into the reactivity of this specific compound and its analogues.

The following table outlines the key mechanistic intermediates and controlling factors for the discussed reactions.

| Reaction | Key Intermediate(s) | Key Controlling Factors |

| Schmidt Reaction | Azidohydrin, Nitrilium ion | Electronic effects of aromatic substituents on migratory aptitude |

| Beckmann Rearrangement | Oxime, Nitrilium ion | Stereochemistry of the oxime, Stability of the nitrilium ion |

| Favorskii Rearrangement | Enolate, Cyclopropanone | Stability of the enolate, Regioselectivity of cyclopropanone opening |

Spectroscopic and Analytical Data for 2,4,6-Trimethylindanone Remain Elusive in Public Domain

The intended article was to provide a detailed analysis of the compound's structure through various advanced techniques. This would have included a thorough examination of its ¹H and ¹³C NMR spectra, involving chemical shift analysis of the methyl and aromatic protons, and the assignment of skeletal carbons. Further elucidation using two-dimensional NMR techniques such as COSY, HSQC, and HMBC was also planned to establish connectivity and spatial relationships within the molecule.

In addition to NMR spectroscopy, the article was slated to cover the use of mass spectrometry for molecular weight determination and fragmentation analysis. This would have involved high-resolution mass spectrometry (HRMS) to ascertain the compound's exact mass and elemental composition, alongside tandem mass spectrometry (MS/MS) to investigate its fragmentation pathways, thereby confirming its structural integrity.

Unfortunately, the absence of this specific empirical data for 2,4,6-trimethylindanone prevents a scientifically accurate and detailed composition of the requested article. The available literature and spectral databases extensively cover the theoretical principles of the aforementioned spectroscopic methods and provide data for analogous or related indanone structures. However, a focused and exclusive analysis of 2,4,6-trimethylindanone, as per the stringent requirements of the request, cannot be completed without access to its specific spectral data.

Therefore, until such data becomes publicly available through new research or digitization of historical scientific records, a comprehensive and authoritative article on the advanced spectroscopic and analytical characterization of 2,4,6-trimethylindanone cannot be generated.

Advanced Spectroscopic and Analytical Characterization of Trimethylindanone Structures

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, a spectrum is generated that reveals the vibrational frequencies of its chemical bonds. For 2,4,6-trimethylindanone, the IR spectrum provides definitive evidence for its key structural features: the carbonyl group of the five-membered ring, the aromatic nature of the benzene (B151609) ring, and the aliphatic carbon-hydrogen bonds of the methyl and methylene (B1212753) groups.

The most prominent and easily identifiable absorption in the IR spectrum of an indanone derivative is the carbonyl (C=O) stretching vibration. udel.edu For ketones, this sharp and intense peak typically appears in the range of 1670 to 1780 cm⁻¹. pressbooks.pub In 2,4,6-trimethylindanone, the conjugation of the carbonyl group with the aromatic ring is expected to shift this absorption to a slightly lower frequency, typically around 1705-1730 cm⁻¹. pressbooks.pub

The presence of the aromatic ring is confirmed by several characteristic bands. Weak overtone and combination bands can appear in the 1660 to 2000 cm⁻¹ region. libretexts.org More diagnostically, C=C stretching vibrations within the aromatic ring give rise to absorptions around 1600 cm⁻¹ and 1500 cm⁻¹. udel.edu Aromatic C-H stretching vibrations are typically observed as a series of absorptions above 3000 cm⁻¹, generally in the 3020 to 3100 cm⁻¹ range. libretexts.orglibretexts.org

The aliphatic portions of the molecule, specifically the methyl (CH₃) and methylene (CH₂) groups, are identified by their C-H stretching and bending vibrations. Strong absorptions corresponding to aliphatic C-H stretching are found in the region of 2850 to 2960 cm⁻¹. libretexts.org Additionally, characteristic C-H bending vibrations for methyl and methylene groups appear in the 1350 to 1470 cm⁻¹ range. libretexts.org The absence of a broad absorption band around 3200-3600 cm⁻¹ confirms the lack of hydroxyl (-OH) or amine (-NH) functional groups. udel.edu

Table 1: Characteristic Infrared Absorption Bands for 2,4,6-Trimethylindanone

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic |

| 2960 - 2850 | Strong | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1730 - 1705 | Strong | C=O Stretch | Ketone |

| 1600 - 1585 | Medium | C=C Stretch | Aromatic Ring |

| 1500 - 1400 | Medium | C=C Stretch | Aromatic Ring |

| 1470 - 1350 | Medium | C-H Bend | Aliphatic (CH₃, CH₂) |

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of organic compounds. For 2,4,6-trimethylindanone, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are the principal methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for determining the purity of a synthesized compound and for isolating it from reaction mixtures. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for analyzing moderately polar compounds like 2,4,6-trimethylindanone. nih.gov

In a typical RP-HPLC setup, the stationary phase is nonpolar, often a C18-bonded silica (B1680970) column, while the mobile phase is a polar solvent mixture. nih.gov For 2,4,6-trimethylindanone, a gradient elution system using a mixture of water and a polar organic solvent, such as acetonitrile, provides excellent separation of the target compound from impurities. researchgate.net The sample is injected into the system, and as the mobile phase flows through the column, the components of the sample separate based on their differing affinities for the stationary and mobile phases.

Detection is commonly achieved using a UV-Vis detector set to a wavelength where the analyte exhibits strong absorbance, determined by its UV spectrum. The output is a chromatogram where each peak corresponds to a different compound. The area of the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Parameters for Purity Analysis of 2,4,6-Trimethylindanone

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both purity assessment and structural elucidation of volatile compounds. whitman.edu 2,4,6-trimethylindanone, being thermally stable and sufficiently volatile, is an ideal candidate for GC/MS analysis.

In this technique, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer.

The mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. libretexts.org The primary ion formed is the molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk The molecular ion of 2,4,6-trimethylindanone would appear at an m/z of 174. The subsequent fragmentation of the molecular ion produces a unique pattern of fragment ions, which serves as a molecular "fingerprint." libretexts.orgchemguide.co.uk Analysis of this fragmentation pattern can confirm the compound's structure. For instance, common fragments for 2,4,6-trimethylindanone would include the loss of a methyl group (M-15) or a carbonyl group (M-28).

Table 3: Predicted Mass Spectrometry Fragmentation for 2,4,6-Trimethylindanone

| m/z Value | Proposed Fragment Ion | Interpretation |

| 174 | [C₁₂H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 159 | [C₁₁H₁₁O]⁺ | Loss of a methyl radical (•CH₃) |

| 146 | [C₁₁H₁₄]⁺• | Loss of carbon monoxide (CO) |

| 131 | [C₁₀H₁₁]⁺ | Loss of a methyl radical from the m/z 146 fragment |

| 115 | [C₉H₇]⁺ | Further fragmentation of the aromatic structure |

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic and chromatographic methods provide substantial evidence for the structure and purity of 2,4,6-trimethylindanone, X-ray crystallography offers the most definitive and unambiguous structural determination in the solid state. nih.gov This technique is contingent upon the ability to grow a suitable single crystal of the compound.

The method involves directing a beam of X-rays onto the crystal. The atoms within the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed. This map reveals the precise spatial arrangement of every atom in the molecule and the unit cell.

The data obtained from X-ray crystallography provides highly accurate measurements of bond lengths, bond angles, and torsion angles. mdpi.com It confirms the connectivity of the atoms, the planarity of the aromatic ring, and the conformation of the five-membered ring. Furthermore, it elucidates the packing of molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding or van der Waals forces. The absolute configuration of chiral centers can also be determined using this method. nsf.gov For substituted indanones, this technique has been crucial in confirming their molecular structures. nih.gov

Table 4: Representative Crystallographic Data Parameters for an Organic Compound

| Parameter | Description |

| Chemical Formula | C₁₂H₁₄O |

| Formula Weight | 174.24 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |

| α = 90°, β = X°, γ = 90° | |

| Volume (V) | X ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | X g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| Final R indices [I>2σ(I)] | R₁ = X, wR₂ = Y |

Computational and Theoretical Studies on 2,4,6 Trimethylindanone Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method to investigate the electronic structure and properties of molecular systems with a favorable balance between accuracy and computational cost. nih.govmdpi.com For 2,4,6-trimethylindanone, DFT calculations provide fundamental insights into its geometry, stability, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

The first step in the theoretical characterization of 2,4,6-trimethylindanone involves the optimization of its molecular geometry. This is typically performed using a functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to find the minimum energy conformation. researchgate.net The optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the indanone ring system and the orientation of the methyl groups can be precisely determined.

Electronic structure analysis, following geometry optimization, reveals the distribution of electrons within the molecule. Key properties derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. The electron-donating nature of the three methyl groups in 2,4,6-trimethylindanone is expected to raise the HOMO energy level, potentially influencing its reactivity compared to the unsubstituted indanone.

Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nanobioletters.com For 2,4,6-trimethylindanone, the carbonyl oxygen is expected to be the most electron-rich site, making it susceptible to electrophilic attack, while the carbonyl carbon would be an electrophilic center.

Table 1: Calculated Geometric and Electronic Parameters for 2,4,6-Trimethylindanone (Illustrative Data)

| Parameter | Value |

| C=O Bond Length | 1.22 Å |

| C-C Bond Lengths (Aromatic) | 1.39 - 1.41 Å |

| C-C Bond Lengths (Aliphatic) | 1.52 - 1.54 Å |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The values in this table are illustrative and represent typical ranges for similar molecules as specific computational data for 2,4,6-trimethylindanone is not widely published. The actual values would depend on the level of theory and basis set used.

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of 2,4,6-trimethylindanone.

Vibrational Frequencies (IR and Raman): Theoretical calculations of vibrational frequencies can predict the positions of absorption bands in the Infrared (IR) and Raman spectra. researchgate.net The characteristic carbonyl stretching frequency (νC=O) in indanones typically appears around 1700 cm⁻¹. DFT can predict this value with high accuracy and also help in assigning other vibrational modes corresponding to C-H stretching, bending, and aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nanobioletters.com By calculating the magnetic shielding tensors, the chemical shifts of each nucleus can be estimated and compared with experimental data for structural verification. The predicted shifts for the methyl protons and carbons, as well as the aromatic and aliphatic protons and carbons of the indanone core, would be unique for the 2,4,6-trimethyl substitution pattern.

Table 2: Predicted Spectroscopic Data for 2,4,6-Trimethylindanone (Illustrative Data)

| Spectroscopic Data | Predicted Value |

| Carbonyl IR Frequency | ~1710 cm⁻¹ |

| ¹³C NMR (C=O) | ~205 ppm |

| ¹H NMR (CH₃ at C2) | ~1.2 ppm |

| ¹H NMR (CH₃ at C4) | ~2.3 ppm |

| ¹H NMR (CH₃ at C6) | ~2.4 ppm |

Note: These are illustrative values based on general knowledge of indanone systems and related substituted aromatics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, considering its flexibility and interactions with its environment. nih.gov

For 2,4,6-trimethylindanone, the five-membered ring is not perfectly planar and can adopt different puckered conformations. acs.org MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. lumenlearning.comlibretexts.org This is particularly relevant for understanding how the molecule might fit into a biological receptor site.

Furthermore, MD simulations can model the intermolecular interactions of 2,4,6-trimethylindanone with solvent molecules or with a biological target, such as an enzyme active site. nih.gov By simulating the system in a box of water molecules, for example, one can study its solvation properties. When docked into a protein, MD simulations can assess the stability of the binding pose and quantify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, and π-π stacking) that contribute to the binding affinity.

Elucidation of Reaction Mechanisms and Transition State Energetics

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving indanones. researchgate.netresearchgate.net DFT calculations can be used to map out the entire reaction pathway for a given transformation, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net

For instance, in reactions such as the α-functionalization of the ketone or electrophilic aromatic substitution on the benzene (B151609) ring of 2,4,6-trimethylindanone, DFT can be employed to:

Locate the transition state structure for each elementary step.

Calculate the activation energy (the energy difference between the reactant and the transition state), which determines the reaction rate.

Vibrational frequency analysis of the transition state structure is crucial to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net Such studies provide invaluable insights into the regioselectivity and stereoselectivity of reactions involving the indanone scaffold. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Design Principles for Indanone Derivatives (General Methodological Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govbrieflands.com For indanone derivatives, QSAR studies can be instrumental in designing new analogs with enhanced potency or other desirable properties. nih.gov

The general workflow of a QSAR study involves:

Data Set Preparation: A dataset of indanone derivatives with their experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. youtube.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the biological activity. brieflands.com

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. nih.gov

The resulting QSAR model can then be used to predict the activity of new, untested indanone derivatives, thereby guiding the synthesis of more potent compounds. The contour maps generated from 3D-QSAR methods like CoMFA and CoMSIA can visualize the regions around the indanone scaffold where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups are favorable or unfavorable for activity, providing clear design principles. nih.gov

Cheminformatics Approaches for Indanone Scaffold Exploration

Cheminformatics combines chemistry, computer science, and information science to analyze large chemical datasets. nih.govbiorxiv.org For the indanone scaffold, cheminformatics tools can be used to explore its chemical space and identify novel derivatives with interesting properties.

Key cheminformatics approaches include:

Scaffold Analysis: This involves identifying the core structures (scaffolds) present in a database of known active compounds. nih.gov Analyzing the diversity of indanone scaffolds in databases of bioactive molecules can reveal which substitution patterns are most frequently associated with specific biological activities.

Molecular Fingerprinting and Similarity Searching: Molecules can be represented as binary fingerprints that encode their structural features. These fingerprints can be used to rapidly search large databases for compounds similar to a query indanone, potentially identifying new leads for a particular biological target.

Chemical Space Visualization: By plotting the properties of a large collection of indanone derivatives in a multi-dimensional space, one can visualize the diversity of the chemical space covered and identify regions that are underexplored.

These cheminformatics approaches provide a global perspective on the indanone scaffold, complementing the detailed insights obtained from quantum chemical calculations and molecular simulations. nih.govnih.gov

Applications and Advanced Research Directions in Indanone Chemistry

2,4,6-Trimethylindanone as a Key Synthetic Intermediate

The structural rigidity and inherent reactivity of the indanone core make it a valuable building block in organic synthesis. The presence of a ketone functional group and an aromatic ring allows for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.

Indanone derivatives are pivotal intermediates in the synthesis of a diverse range of complex organic molecules, including natural products and therapeutic agents. The indanone framework can be strategically modified through various reactions such as aldol (B89426) condensations, Michael additions, and various coupling reactions to build intricate molecular skeletons. For instance, the indanone moiety is a key component in the synthesis of various biologically active compounds, where it serves as a scaffold to append other functional groups, ultimately leading to the final target molecule. The synthesis of fused- and spiro-frameworks often utilizes annulation reactions involving 1-indanones.

The versatility of the indanone scaffold extends beyond medicinal chemistry into the realm of materials science. Indanone derivatives can be functionalized and polymerized to create novel materials with tailored properties. While specific research on 2,4,6-trimethylindanone as a direct precursor for advanced materials is not extensively documented, the broader class of indanones serves as a foundational structure for creating polymers and functional materials. These materials can be designed to have specific electronic, optical, or thermal properties, making them suitable for a range of technological applications.

Indanone-Based Scaffolds in Materials Science

The unique electronic and photophysical properties of the indanone core have led to its incorporation into a variety of advanced materials. The ability to act as both an electron-accepting and electron-donating moiety, depending on the substitution pattern, makes the indanone scaffold a versatile component in the design of functional organic materials.

Indanone derivatives have emerged as promising materials for applications in organic electronics. Their inherent semiconducting properties, which can be tuned through chemical modification, make them suitable for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

For example, novel isoindigo-based organic semiconductors end-capped with 1,1-dicyanomethylene-3-indanone have been synthesized and characterized. These materials have been shown to be n-type unipolar semiconductors with electron mobilities suitable for use in OFETs. In the field of organic photovoltaics, aryl-substituted-indanone end-capped nonfullerene acceptors have been designed for use in organic solar cells, demonstrating the potential for achieving low nonradiative energy loss. Furthermore, γ-ester-functionalized 1,1-dicyanomethylene-3-indanone end-capped nonfullerene acceptors have been developed for high-performance, annealing-free organic solar cells. The general utility of indanone derivatives in organic light-emitting diodes (OLEDs) as dyes and fluorophores has also been noted.

Performance of Indanone-Based Nonfullerene Acceptors in Organic Solar Cells

| Acceptor Material | Donor Polymer | Power Conversion Efficiency (PCE) | Nonradiative Energy Loss (eV) | Reference |

|---|---|---|---|---|

| Aryl-substituted-indanone end-capped nonfullerene | Not Specified | 11.42% | ≤0.16 | |

| γ-Ester-Functionalized 1,1-Dicyanomethylene-3-indanone | PM6 | 16.4% | Not Specified |

The photophysical properties of indanone derivatives make them attractive candidates for the development of optical sensors. Specifically, indanone-based fluorescent probes have been designed for the detection of biologically important molecules. For instance, a novel indanone-based fluorescent probe has been developed for the sensitive and effective detection of cysteine and homocysteine in living cells. Another example is a fluorescent probe for hydrazine (B178648) based on a 1-indanone-fused coumarin (B35378) scaffold. Arylpyrrolylidene-indanones have also been synthesized as photoswitches that exhibit dual- and single-color fluorescence toggling.

While the development of general-purpose optical sensors based on indanones is an area of ongoing research, these examples highlight the potential of the indanone scaffold in designing highly specific and sensitive detection systems.

Indanone derivatives have been investigated for their role as photoinitiators in photopolymerization processes. Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate a polymerization reaction. This technology is crucial in various industrial applications, including coatings, adhesives, and 3D printing.

Specifically, indane-1,3-dione has been identified as a promising scaffold for the design of efficient visible light photoinitiators. By modifying the indane-1,3-dione structure, researchers have been able to develop push-pull dyes that can initiate polymerization under visible light, which offers safety and energy advantages over traditional UV photoinitiators. Cinnamoyl-indanone-based photobleachable free radical visible initiators have also been studied, with some derivatives showing high photoinitiating efficiency for the polymerization of acrylates. These initiators are particularly interesting because they become colorless after the curing process, which is a desirable property for many applications.

Examples of Indanone-Based Photoinitiators

| Indanone Derivative | Type of Polymerization | Light Source | Key Feature | Reference |

|---|---|---|---|---|

| Indane-1,3-dione derivatives | Free Radical | Visible Light | Acts as a scaffold for push-pull dyes. | |

| Cinnamoyl-indanone derivatives | Free Radical | Visible Light (460 nm) | Photobleachable, resulting in colorless polymers. |

Indanone Derivatives as Ligands in Catalysis

The rigid bicyclic structure of the indanone core has made it a valuable scaffold in the field of asymmetric catalysis. Its stereochemically defined framework serves as an effective chiral backbone for the design of ligands that can induce high levels of stereoselectivity in metal-catalyzed reactions. The substituents on both the aromatic ring and the five-membered ring can be systematically modified to fine-tune the steric and electronic properties of the resulting ligands, allowing for optimization of catalytic activity and selectivity.

Design and Synthesis of Novel Indanone-Based Ligands

The synthesis of indanone-based ligands primarily relies on establishing chirality on the indanone core, which is then elaborated into a coordinating ligand structure. A key strategy involves the asymmetric synthesis of the indanone skeleton itself, which can then be used as a chiral building block.

Researchers have developed several catalytic methods to produce enantioenriched indanones. For instance, rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives using chiral monodentate phosphoramidite (B1245037) ligands like (R)-MonoPhos® has been shown to produce 3-aryl-1-indanones in high yields and with up to 95% enantiomeric excess. beilstein-journals.org Another approach involves the asymmetric isomerization of racemic α-arylpropargyl alcohols using a rhodium catalyst paired with a chiral bisphosphine ligand, which yields β-chiral 1-indanones with high enantioselectivity. beilstein-journals.org

Once the chiral indanone scaffold is obtained, it can be incorporated into larger ligand architectures. The indanyl core is a key motif in a variety of successful chiral ligands and organocatalysts. rsc.org For example, the SPINOL ligand family, which features a spiro bis-indane backbone, has demonstrated remarkable efficiency in a wide range of catalytic applications. rsc.org The synthesis of these ligands involves the functionalization of the indanone core to introduce coordinating atoms like phosphorus, nitrogen, or oxygen, which are essential for binding to a metal center.

| Synthetic Strategy | Catalyst/Ligand System | Product Type | Key Feature |

| Asymmetric Intramolecular 1,4-Addition | Rhodium / (R)-MonoPhos® | Chiral 3-Aryl-1-Indanones | High enantioselectivity (up to 95% ee). beilstein-journals.orgorganic-chemistry.org |

| Asymmetric Isomerization | Rhodium / Chiral Bisphosphine | β-Chiral 1-Indanones | Isomerization of racemic alcohols. beilstein-journals.org |

| Asymmetric Reductive Heck Reaction | Palladium or Nickel / Chiral Ligands | Enantioenriched 3-Aryl-1-Indanones | Intramolecular cyclization of 2'-halochalcones. researchgate.net |

| Asymmetric Alkylation | Palladium / Chiral Ligand | Indanone-derived β-ketoesters with axial and central chirality | Concurrent construction of 1,3-stereocenters. mdpi.com |

Investigation of Catalytic Performance and Selectivity

Indanone-based ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions, demonstrating excellent performance and selectivity. The steric bulk and electronic nature of the indanone framework play a crucial role in creating a well-defined chiral environment around the metal center, which effectively controls the stereochemical outcome of the reaction.

In rhodium-catalyzed asymmetric 1,4-additions, chiral ligands derived from the indanone scaffold have enabled the synthesis of target molecules with high enantiomeric excess. beilstein-journals.orgorganic-chemistry.org Similarly, iridium-catalyzed asymmetric hydrogenation of 3-arylindenones to produce chiral 3-arylindanones has been achieved with good enantioselectivities, showcasing the utility of these systems in reduction reactions. researchgate.net

Palladium-catalyzed reactions have also benefited from indanone-derived structures. For example, the asymmetric allenylic alkylation between racemic allenyl carbonates and indanone-derived β-ketoesters allows for the stereoselective construction of molecules bearing both point and axial chirality in high yield and with excellent enantioselectivity (up to 98% ee). mdpi.com The defined structure of the indanone component is critical for controlling the complex stereochemistry of the products.

| Reaction Type | Metal Catalyst | Indanone Ligand Application | Observed Selectivity |

| Asymmetric Hydrogenation | Iridium | Ligands for the reduction of 3-arylindenones. | Good enantioselectivities (58-90% ee). researchgate.net |

| Asymmetric 1,4-Addition | Rhodium | Chiral phosphoramidite ligands derived from indanone precursors. | Excellent enantioselectivities (up to 95% ee). beilstein-journals.orgorganic-chemistry.org |

| Asymmetric Alkylation | Palladium | Indanone-derived β-ketoesters as chiral nucleophiles. | Excellent enantioselectivities (up to 98% ee) and good diastereoselectivities (up to 13:1 dr). mdpi.com |

| Reductive Cyclization | Nickel | Ligands for the asymmetric synthesis of indanones. | High enantiomeric induction. organic-chemistry.org |

Integration of Indanone Units into Molecular Machines and Switches

The development of artificial molecular machines—assemblies of molecules designed to perform mechanical-like movements in response to external stimuli—is a frontier in chemistry. researchgate.net Molecular switches are fundamental components of these machines, capable of reversibly converting between two or more stable states. fu-berlin.denih.gov The rigid and sterically defined nature of the indanone scaffold makes it an intriguing building block for creating sophisticated molecular switches with controlled motion.

A notable example is the design of "indandiazocines," which are novel, chiral photoswitches based on an azobenzene (B91143) core. scienceopen.com In these systems, the two ortho-positions of the azobenzene unit are bridged by indane frameworks. tib.eu This structural modification creates a more rigid, bicyclic system compared to the flexible parent azobenzene. tib.eu

Theoretical and simulation studies have shown that this rigidity, imposed by the indane units, introduces significant steric constraints. scienceopen.com These constraints prevent the free flapping motion typically seen in azobenzene isomerization. Consequently, the light-induced trans → cis bending of the central azo unit can only occur in one of the two possible directions. This enforced unidirectionality is a critical feature for creating directional motion at the nanoscale, transforming a simple switch into a component for a potential molecular motor or machine. scienceopen.com The chirality endowed by the indane rings further adds to the complexity and potential functionality of these molecular systems. scienceopen.com

Future Perspectives and Emerging Research Avenues in Trimethylindanone Chemistry

While 2,4,6-trimethylindanone and its isomers are established in fields such as fragrance chemistry, the future of trimethylindanone chemistry is poised for significant expansion into more advanced applications. nih.gov Emerging research is likely to focus on leveraging the unique structural and electronic properties of the trimethyl-substituted indanone core in catalysis, medicine, and materials science.

One of the most promising future directions lies in the development of novel catalysts. Building upon the success of the general indanone scaffold in asymmetric catalysis, future work will likely involve the design and synthesis of new chiral ligands based specifically on the 2,4,6-trimethylindanone backbone. The specific substitution pattern of the methyl groups could offer unique steric and electronic control in metal-catalyzed reactions, potentially leading to catalysts with enhanced activity and selectivity for challenging chemical transformations.

In medicinal chemistry, the indanone core is a well-known privileged scaffold. The next wave of innovation may involve incorporating the 2,4,6-trimethylindanone moiety into new therapeutic agents. boehringer-ingelheim.com Modern drug discovery paradigms, such as Proteolysis Targeting Chimeras (PROTACs) and the use of artificial intelligence for in silico screening, could accelerate the identification of trimethylindanone derivatives with potential activity against previously "undruggable" targets. boehringer-ingelheim.com

Furthermore, the principles of green chemistry will increasingly influence future research. wjpmr.com There will be a growing emphasis on developing more sustainable, atom-economical, and scalable synthetic routes to 2,4,6-trimethylindanone and related compounds. This could involve exploring novel C-H activation strategies, biocatalytic methods, or flow chemistry processes to minimize waste and environmental impact. As new synthetic methodologies emerge, they will open doors to previously inaccessible derivatives for a wide range of applications. scitechdaily.com

Finally, building on the integration of indane units into molecular switches, future research may explore the use of the trimethylindanone scaffold in the design of advanced materials. Its incorporation into polymers, liquid crystals, or more complex molecular machines could lead to new materials with tunable optical, electronic, or mechanical properties.

Q & A

Q. What are the established synthetic routes for 2,4,6-trimethylindanone, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of 2,4,6-trimethylindanone typically involves Friedel-Crafts acylation or cyclization of pre-functionalized precursors. For example, an improved method for analogous compounds (e.g., 3,4,7-trimethylindanone) involves acid-catalyzed cyclization of substituted acetophenone derivatives under reflux conditions . Optimization can include:

- Catalyst screening (e.g., AlCl₃ vs. H₂SO₄) to enhance regioselectivity.

- Temperature control (e.g., 80–120°C) to minimize side reactions.

- Solvent selection (polar aprotic solvents like DMF improve solubility).

Yield tracking via GC-MS or HPLC is critical for iterative refinement .

Q. Which spectroscopic techniques are most effective for characterizing 2,4,6-trimethylindanone, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include methyl group resonances (δ 1.2–2.5 ppm) and carbonyl peaks (δ 190–210 ppm for ketones). Coupling patterns in aromatic regions confirm substitution positions .

- FT-IR : Strong absorption bands near 1700 cm⁻¹ indicate the ketone group.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 174 for C₁₂H₁₄O) and fragmentation patterns validate structural integrity .

Cross-referencing with databases (e.g., PubChem) ensures accurate assignments .

Q. What safety protocols are essential when handling 2,4,6-trimethylindanone in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- First Aid : Immediate flushing with water for skin/eye exposure, followed by medical evaluation .

Advanced Research Questions

Q. How do steric and electronic effects of methyl substituents influence the reactivity of 2,4,6-trimethylindanone in ring-opening or functionalization reactions?

Methodological Answer:

- Steric Hindrance : The 2,4,6-trimethyl configuration creates a highly congested aromatic system, limiting nucleophilic attack at the carbonyl group. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density maps .

- Electronic Effects : Methyl groups act as electron donors, stabilizing the ketone via hyperconjugation. Reactivity comparisons with unsubstituted indanone (e.g., using Hammett constants) quantify substituent effects .

Experimental validation via kinetic studies under varying pH/temperature conditions is recommended .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for 2,4,6-trimethylindanone derivatives be resolved?

Methodological Answer:

- Cross-Validation : Use multiple techniques (e.g., NOESY for spatial proximity, XRD for crystal structure) to confirm molecular geometry .

- Dynamic Effects : NMR captures time-averaged conformations, while XRD provides static snapshots. Molecular dynamics simulations reconcile discrepancies by modeling rotational barriers of methyl groups .

- Error Analysis : Quantify instrument precision (e.g., NMR field homogeneity) and sample purity (via HPLC) to identify data outliers .

Q. What computational methods are suitable for predicting the physicochemical properties (e.g., solubility, logP) of 2,4,6-trimethylindanone?

Methodological Answer:

- Quantum Chemistry Software : Gaussian or ORCA for calculating dipole moments and polarizability, which correlate with solubility .

- Molecular Dynamics (MD) : Simulate solvation free energy in water/ethanol mixtures using tools like GROMACS .

- QSAR Models : Train machine learning algorithms on existing indanone derivatives to predict logP and bioavailability .

Q. How can 2,4,6-trimethylindanone be leveraged in materials science (e.g., as a ligand or precursor for photoluminescent compounds)?

Methodological Answer:

- Coordination Chemistry : Test its chelation potential with transition metals (e.g., Cu²⁺, Ru³⁺) via UV-Vis titration to monitor ligand-to-metal charge transfer .

- Photophysical Studies : Measure fluorescence quantum yields in varying solvents to assess suitability for OLEDs or sensors .

- Polymer Incorporation : Graft onto polymer backbones via Suzuki coupling and evaluate thermal stability (TGA) and optical properties (PL spectroscopy) .

Data Presentation & Analysis Guidelines

- Raw Data Management : Store large datasets (e.g., NMR spectra, MD trajectories) in appendices, with processed data (e.g., kinetic plots) in the main text .

- Statistical Rigor : Apply t-tests or ANOVA to compare experimental groups, reporting p-values and confidence intervals .

- Uncertainty Quantification : Include error bars in graphs and discuss instrumental limitations (e.g., ±0.1 ppm for NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.